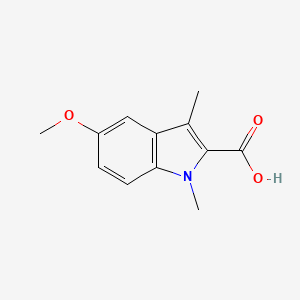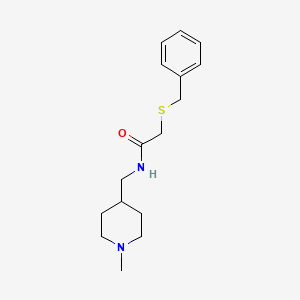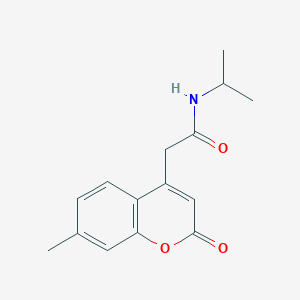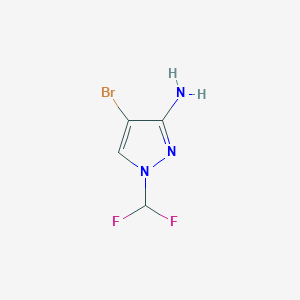![molecular formula C21H14F2N6O2S B2571334 N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide CAS No. 1112348-45-4](/img/no-structure.png)
N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H14F2N6O2S and its molecular weight is 452.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis for Antimycobacterial Activity
Compounds with a structure based on imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized for their antimycobacterial activity. These compounds exhibit significant activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. For instance, certain dimethyl-N-[2-(phenylamino)ethyl] imidazo[1,2-a]pyridine-3-carboxamides with electron-donating groups on the benzene ring have shown considerable activity against these strains, suggesting their potential in developing new antituberculosis agents (Lv et al., 2017).
Development of Antituberculosis Agents
Another study focused on the synthesis of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety, which demonstrated excellent in vitro activity against both drug-susceptible H37Rv strain and clinically isolated multidrug-resistant Mycobacterium tuberculosis strains (Wu et al., 2016). This showcases the potential for structurally related compounds in the treatment of tuberculosis, highlighting the importance of chemical synthesis in discovering new therapeutic agents.
Antiproliferative Activity Against Cancer Cell Lines
Research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has revealed their antiproliferative effect against various human cancer cell lines. Compounds within this chemical framework showed promising activity, indicating their potential as anticancer agents. This underscores the role of chemical synthesis in oncology research, with specific derivatives demonstrating significant bioactivity (Mallesha et al., 2012).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide involves the reaction of 3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridine-2-carbaldehyde with N-(3,4-dimethylphenyl)piperazine-1-carboxamide in the presence of a reducing agent and a catalyst to form the desired product.", "Starting Materials": [ "3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridine-2-carbaldehyde", "N-(3,4-dimethylphenyl)piperazine-1-carboxamide", "Reducing agent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridine-2-carbaldehyde and N-(3,4-dimethylphenyl)piperazine-1-carboxamide in a suitable solvent.", "Step 2: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 3: Add a catalyst such as palladium on carbon or Raney nickel to the reaction mixture.", "Step 4: Stir the reaction mixture at a suitable temperature and for a suitable time until the desired product is formed.", "Step 5: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
CAS No. |
1112348-45-4 |
Molecular Formula |
C21H14F2N6O2S |
Molecular Weight |
452.44 |
IUPAC Name |
5-(3,4-difluorophenyl)-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H14F2N6O2S/c1-11-3-2-4-12(7-11)18-25-17(31-28-18)10-32-21-26-19-14(9-24-27-19)20(30)29(21)13-5-6-15(22)16(23)8-13/h2-9H,10H2,1H3,(H,24,27) |
InChI Key |
TXWAWKBEOOZWCC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(8-Oxo-5-(6-(piperidin-4-yloxy)pyridin-3-yl)-6-thioxo-5,7-diazaspiro[3.4]octan-7-yl)-3-(trifluoromethyl)picolinonitrile](/img/structure/B2571259.png)



![N-(3-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2571266.png)
![2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2571267.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2571268.png)
![methyl 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2571271.png)
![N-[(4Z)-3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine](/img/structure/B2571273.png)
![N-(3-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2571274.png)
